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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-nitroaniline

Cat. No.: B018279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Benzyloxy)-2-nitroaniline is a valuable intermediate in organic synthesis, particularly in the

preparation of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring nitro, amino,

and benzyloxy groups, allows for a variety of chemical transformations. This document

provides detailed protocols for the synthesis of 4-(Benzyloxy)-2-nitroaniline. While a direct

synthesis from 4-nitroaniline is not practical due to the directing effects of the amino and nitro

groups, a common and efficient method involves the benzylation of 2-nitro-4-hydroxyaniline.

This protocol will be the focus of this document.

Proposed Synthetic Pathway from 4-Nitroaniline
(Hypothetical)
A multi-step synthesis starting from 4-nitroaniline would be required, as a direct conversion is

not feasible. A hypothetical route could involve:

Acetylation of 4-nitroaniline: Protection of the amino group as an acetamide.

Reduction of the nitro group: Reduction to an amino group.

Diazotization and hydroxylation: Conversion of the newly formed amino group to a hydroxyl

group.
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Benzylation: Introduction of the benzyl group at the hydroxyl position.

Nitration: Introduction of a nitro group at the 2-position.

Hydrolysis: Deprotection of the acetamide to yield the final product.

This pathway is complex, likely to have a low overall yield, and presents significant challenges

in controlling regioselectivity, especially during the nitration step. Therefore, the recommended

and more practical approach starts with a different precursor.

Recommended Synthesis: Benzylation of 2-Nitro-4-
hydroxyaniline
A more direct and higher-yielding synthesis of 4-(Benzyloxy)-2-nitroaniline starts from 2-nitro-

4-hydroxyaniline. The hydroxyl group is alkylated using benzyl bromide in the presence of a

base.

Chemical Reaction Workflow

2-Nitro-4-hydroxyaniline

Reflux, 3h
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Caption: Synthetic workflow for the benzylation of 2-nitro-4-hydroxyaniline.

Data Presentation
Table 1: Reactant and Product Properties

Compound
Molar Mass ( g/mol
)

CAS Number Melting Point (°C)

2-Nitro-4-

hydroxyaniline
154.12 119-34-6 132-135

Benzyl bromide 171.04 100-39-0 -3 to -1

Potassium carbonate 138.21 584-08-7 891

4-(Benzyloxy)-2-

nitroaniline
244.25 26697-35-8 106[3]

Table 2: Experimental Quantities and Yield

Reactant Amount (g) Moles (mmol) Molar Ratio

2-Nitro-4-

hydroxyaniline
28.87 187.5 1

Benzyl bromide 32.07 (22.3 mL) 187.5 1

Potassium carbonate 77.6 561.5 ~3

Product Amount (g) Yield (%)

4-(Benzyloxy)-2-

nitroaniline
40 88.9[3]

Experimental Protocol
This protocol is adapted from the literature for the synthesis of 4-(Benzyloxy)-2-nitroaniline.[3]
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Materials:

2-Nitro-4-hydroxyaniline

Benzyl bromide

Potassium carbonate (anhydrous)

Methyl ethyl ketone (MEK)

Hexane

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Rotary evaporator

Buchner funnel and filter paper

Vacuum flask

Procedure:

To a 1 L round-bottom flask, add 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline and 600

mL of methyl ethyl ketone (MEK).

Stir the mixture to dissolve the starting material as much as possible.

Add 77.6 g (561.5 mmol) of anhydrous potassium carbonate to the mixture.

Add 22.3 mL (187.5 mmol) of benzyl bromide to the reaction flask.

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
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Maintain the reflux for 3 hours. The reaction can be monitored by thin-layer chromatography

(TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the solvent using a rotary evaporator to obtain a solid residue.

Triturate the residue with hexane to remove non-polar impurities.

Filter the solid product using a Buchner funnel and wash with a small amount of cold hexane.

Dry the collected solid under vacuum to yield 4-(Benzyloxy)-2-nitroaniline.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system,

such as ethanol/water or ethyl acetate/hexane, if necessary.

Characterization Data
Melting Point: 106 °C[3]

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum of 4-nitroaniline shows signals for the aromatic protons and the amine

protons.[4] For 4-(Benzyloxy)-2-nitroaniline, additional signals for the benzyl group protons

would be expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum of 4-nitroaniline has been reported.[4] The spectrum of 4-
(Benzyloxy)-2-nitroaniline will show additional resonances corresponding to the benzyl

group carbons.

Infrared (IR) Spectroscopy:

Key spectral data for a similar compound, N-benzyl-4-nitroaniline, include IR absorption

bands at 3365 cm⁻¹ (N–H stretch) and 1603 cm⁻¹ (C=C aromatic).[1] Similar characteristic
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peaks would be expected for 4-(Benzyloxy)-2-nitroaniline.

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Benzyl bromide is a lachrymator and is corrosive. Handle with care.

MEK is flammable. Avoid open flames and sparks.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Concluding Remarks
The synthesis of 4-(Benzyloxy)-2-nitroaniline is efficiently achieved through the benzylation of

2-nitro-4-hydroxyaniline. This method provides a good yield and a straightforward workup

procedure. The product is a versatile intermediate for further synthetic transformations in the

development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b018279#synthesis-of-4-benzyloxy-2-nitroaniline-from-
4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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